Decahydro-2-methoxynaphthalene
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Overview
Description
Decahydro-2-methoxynaphthalene, also known as 2-Methoxydecalin, is a chemical compound with the molecular formula C11H20O. It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated and substituted with a methoxy group at the second position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-2-methoxynaphthalene can be synthesized through the hydrogenation of 2-methoxynaphthalene. The process involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}_{10}\text{H}_7\text{OCH}3 + 5\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{11}\text{H}{20}\text{O} ]
Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Decahydro-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-methoxydecalin-1-one or 2-methoxydecalin-1-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted this compound compounds
Scientific Research Applications
Decahydro-2-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of decahydro-2-methoxynaphthalene involves its interaction with various molecular targets and pathways. The methoxy group plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes. These effects are mediated through interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Decahydro-2-methoxynaphthalene can be compared with other similar compounds, such as:
2-Methoxynaphthalene: Unlike this compound, 2-methoxynaphthalene has an aromatic ring structure and different reactivity.
2-Ethyl-6-methoxynaphthalene: This compound has an ethyl group instead of a hydrogen atom at the sixth position, leading to different chemical and physical properties.
2-Methylnaphthalene: Similar to this compound but lacks the methoxy group, resulting in different reactivity and applications
This compound stands out due to its fully hydrogenated naphthalene ring and the presence of a methoxy group, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
55473-38-6 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methoxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C11H20O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h9-11H,2-8H2,1H3 |
InChI Key |
VAZPVBLNVHSTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2CCCCC2C1 |
Origin of Product |
United States |
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